

# Application Note: Rapid Hordenine Quantification in Plant Matrices Using DARTHRMS

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Compound of Interest		
Compound Name:	Hortein	
Cat. No.:	B10822031	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in a variety of plants, including barley (Hordeum vulgare), bitter orange (Citrus aurantium), and certain cacti. It is known for its mild stimulant and nootropic effects, leading to its inclusion in dietary supplements and performance enhancers. Traditional methods for hordenine quantification, such as HPLC and GC-MS, often require extensive and time-consuming sample preparation steps.[1][2] Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) offers a powerful alternative for rapid, direct, and sensitive analysis of hordenine in complex plant matrices with minimal to no sample preparation.[1][3][4] This application note provides a detailed protocol for the quantification of hordenine in plant materials using DART-HRMS.

#### Principle of DART-HRMS

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the direct analysis of samples in their native state.[4][5] In the DART source, heated helium gas is subjected to an electrical discharge, creating a plasma of electronically excited helium atoms (metastables).[3][5] These metastables interact with ambient atmospheric molecules (typically water) to create protonated water clusters, which act as the primary ionizing agents. When a



sample is introduced into this gas stream, the analyte molecules on the surface are thermally desorbed and ionized via proton transfer. The resulting ions are then guided into a high-resolution mass spectrometer (HRMS) for accurate mass analysis and quantification. This process is nearly instantaneous and circumvents the need for chromatographic separation.[3]

# **Experimental Protocols Materials and Reagents**

- Standards: Hordenine hydrochloride (analytical standard), Hordenine-d6 (internal standard).
- Solvents: Methanol (LC-MS grade), Deionized water.
- Plant Material: Dried and ground plant tissue (e.g., leaves, stems, roots).
- Equipment: Analytical balance, vortex mixer, centrifuge, volumetric flasks, micropipettes, autosampler vials or glass capillaries for sample introduction.

### **Standard Solution Preparation**

- Primary Stock Solutions (1 mg/mL):
  - Accurately weigh 10 mg of hordenine hydrochloride and dissolve in 10 mL of methanol.
  - Accurately weigh 1 mg of hordenine-d6 and dissolve in 1 mL of methanol.
- Internal Standard (IS) Working Solution (10 μg/mL):
  - Dilute the hordenine-d6 primary stock solution 1:100 with methanol.
- Calibration Standards (0.5 100 μg/mL):
  - Prepare a series of calibration standards by serial dilution of the hordenine primary stock solution with methanol.
  - $\circ$  Spike each calibration standard with the internal standard working solution to a final concentration of 1  $\mu$ g/mL. For example, to 1 mL of each calibration standard, add 100  $\mu$ L of the 10  $\mu$ g/mL IS solution.



### **Sample Preparation**

The key advantage of DART is the minimal sample preparation required.[4][6]

Method A: Direct Analysis (for fresh or homogenous material)

- Cut a small, representative piece of the fresh plant material (e.g., a 2x2 mm leaf section).
- Using forceps, hold the sample in the DART gas stream between the ion source and the mass spectrometer inlet.

Method B: Simple Solvent Extraction (for dried or powdered material)

- Accurately weigh 10-20 mg of the homogenized, dried plant powder into a microcentrifuge tube.
- Add 1 mL of methanol containing the internal standard (1 μg/mL hordenine-d6).
- · Vortex the mixture vigorously for 1 minute.
- Centrifuge at 10,000 x g for 5 minutes to pellet the solid material.
- Dip the closed end of a clean glass capillary into the supernatant and present it to the DART gas stream for analysis.

### **DART-HRMS Instrumental Parameters**

The following parameters serve as a starting point and should be optimized for the specific instrument in use.



Parameter	Setting		
DART Source			
Ionization Mode	Positive (+)		
Gas	Helium		
Gas Temperature	350 - 450 °C		
Grid Electrode Voltage	+250 V		
Mass Spectrometer			
Mass Analyzer	Orbitrap or Time-of-Flight (TOF)		
Mass Range	m/z 50 - 500		
Resolution	> 60,000 FWHM		
Monitored Ions (Exact Mass)	Hordenine [M+H]+: 166.1226		
Hordenine-d6 [M+H]+: 172.1594			

## **Data Presentation and Results**

Quantitative analysis is performed by generating a calibration curve based on the peak area ratio of the hordenine analyte to the hordenine-d6 internal standard. The method should be validated for linearity, accuracy, precision, and sensitivity.

Table 1: Quantitative Performance of the DART-HRMS Method

Parameter	Result	Reference
Lower Limit of Quantification (LLOQ)	1 μg/mL	[1]
Linearity Range (R²)	1 - 100 μg/mL (>0.99)	[2]
Precision (%RSD)	< 15%	
Accuracy (% Recovery)	85 - 115%	



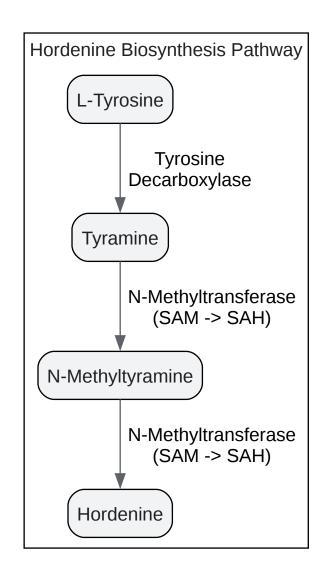
Table 2: Example Hordenine Concentrations in Plant-Derived Products

Sample Matrix	Hordenine Concentration (mg/g)	Reference
Sceletium tortuosum Product 1	0.027	[1]
Sceletium tortuosum Product 2	1.071	[1]
Germinated Barley (Hordeum vulgare)	Varies with germination time	[7][8]

# Mandatory Visualizations Hordenine Biosynthesis Pathway

The biosynthesis of hordenine in plants like barley begins with the amino acid L-Tyrosine.[7] Tyrosine undergoes decarboxylation to form tyramine, which is then sequentially N-methylated twice, using S-adenosyl methionine (SAM) as a methyl donor, to first produce N-methyltyramine and finally hordenine.[8][9]





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Hordenine biosynthesis from L-Tyrosine in plants.

### **Experimental Workflow**

The workflow for hordenine quantification using DART-HRMS is streamlined, emphasizing speed and efficiency from sample collection to final data analysis.





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Streamlined workflow for hordenine quantification.

### Conclusion

DART-HRMS provides a robust, rapid, and reliable method for the quantification of hordenine in various plant matrices.[1][10] The elimination of complex sample preparation and chromatographic separation steps significantly reduces analysis time, making it an ideal high-throughput screening tool for quality control in the dietary supplement industry, forensic analysis of plant-based psychoactive materials, and research in plant metabolomics.[2][11][12] The protocol presented here is validated and demonstrates excellent sensitivity and accuracy, proving DART-HRMS to be a superior alternative to conventional analytical techniques.

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